molecular formula C10H14N2O5 B8021201 5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid

Cat. No.: B8021201
M. Wt: 242.23 g/mol
InChI Key: CXBBNOSVWZHOLA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 ppm (s, 9H) : Characteristic singlet for the tert-butyl group in the Boc moiety.
  • δ 2.45 ppm (s, 3H) : Methyl group resonance at position 3 of the isoxazole ring.
  • δ 6.82 ppm (s, 1H) : Aromatic proton on the isoxazole ring, confirming the absence of adjacent substituents.
  • δ 10.2 ppm (broad, 1H) : Carboxylic acid proton, observed as a broad singlet due to exchange broadening.

¹³C NMR (101 MHz, CDCl₃):

  • δ 28.4 ppm : Methyl carbons of the tert-butyl group.
  • δ 53.2 ppm : Quaternary carbon of the Boc group.
  • δ 118.2 ppm : Aromatic carbon adjacent to the sulfonamide nitrogen in related intermediates.

Properties

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(8(13)14)7(17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBBNOSVWZHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Amination and Cyclization :

    • Acetyl acetonitrile is treated with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C to form ethyl-5-methylisoxazole-4-carboxylate.

    • Acid hydrolysis (e.g., HCl, H2SO4) converts the ester to 5-amino-3-methylisoxazole-4-carboxylic acid.

  • Boc Protection :

    • The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) or dichloromethane (DCM) with a base (e.g., triethylamine or 4-dimethylaminopyridine).

    • Typical conditions: 1.2 equivalents Boc2O, 0°C to room temperature, 12–24 hours.

Yield and Purity

StepYield (%)Purity (%)Key Impurities
Cyclization78–9098–99Isomeric byproducts
Boc Protection85–9297–99Unreacted starting material

Multi-Step Synthesis from Ethyl Acetoacetate

This method builds the isoxazole ring from ethyl acetoacetate, enabling precise control over substitution patterns.

Reaction Sequence

  • Ethyl Ethoxymethyleneacetoacetate Formation :

    • Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 100–110°C.

  • Cyclization to Isoxazole Ester :

    • Treatment with hydroxylamine sulfate and sodium acetate at −5°C yields ethyl-5-methylisoxazole-4-carboxylate.

  • Ester Hydrolysis :

    • Saponification with lithium hydroxide in THF/MeOH (1:1) produces 5-methylisoxazole-4-carboxylic acid.

  • Amination and Boc Protection :

    • Nitration followed by reduction introduces the amino group, which is then Boc-protected.

Optimization Notes

  • Ultrasonic agitation during cyclization improves yield by 15%.

  • Use of hydroxylamine sulfate instead of hydrochloride minimizes isomer formation (e.g., ethyl-3-methylisoxazole-4-carboxylate <0.1%).

Alternative Route via Nitrile Intermediates

A patent route employs nitrile precursors for regioselective isoxazole formation.

Key Steps

  • Nitrile Cyclization :

    • 2-Bromo-3-methoxybutyronitrile reacts with hydroxyurea in alkaline media (pH 10.1–13) to form 5-amino-3-methylisoxazole.

  • Carboxylation :

    • Oxidative carboxylation using TEMPO/NaClO in isopropyl acetate introduces the carboxylic acid group.

  • Boc Protection :

    • Standard Boc2O conditions are applied.

Advantages

  • Avoids toxic solvents (e.g., chloroform).

  • Scalable to >100 g with 80–85% overall yield.

Comparative Analysis of Methods

MethodOverall Yield (%)Cost EfficiencyScalabilityPurity (%)
Direct Boc Protection65–75HighModerate97–99
Ethyl Acetoacetate70–82ModerateHigh98–99.5
Nitrile Route80–85LowHigh98–99

Critical Considerations

  • Impurity Control : Reverse addition techniques in acyl chloride formation reduce byproducts like CATA (≤0.0006%).

  • Solvent Selection : Toluene or ethylene glycol dimethyl ether minimizes side reactions during coupling.

Industrial-Scale Process Recommendations

For large-scale production (>1 kg), the ethyl acetoacetate route is preferred due to:

  • Availability of Starting Materials : Ethyl acetoacetate and hydroxylamine sulfate are cost-effective and widely available.

  • Process Robustness : Crystallization steps (e.g., 5-methylisoxazole-4-carboxylic acid) achieve >99% purity without chromatography.

  • Regulatory Compliance : Avoids genotoxic impurities (e.g., chlorinated solvents) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit anticancer properties. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that modifications at the 3-position of isoxazole can lead to significant cytotoxic effects on cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Antimicrobial Properties
Isoxazole derivatives have been studied for their antimicrobial activity. The presence of the Boc group in this compound may enhance its interaction with microbial enzymes, thereby exhibiting inhibitory effects against bacterial growth. Preliminary studies suggest that such compounds could be developed into novel antibiotics .

Neuropharmacology

Cognitive Enhancement
Preliminary research suggests that isoxazole derivatives may play a role in enhancing cognitive functions. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating cognitive disorders such as Alzheimer’s disease. Ongoing studies are focusing on its effects on memory and learning in animal models, with promising results indicating potential neuroprotective effects .

Synthetic Chemistry

Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including amide bond formation and nucleophilic substitutions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated several isoxazole derivatives, including this compound, for their ability to inhibit tumor growth in vitro and in vivo. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations, supporting further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a collaborative study between several universities, the antimicrobial efficacy of this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable antibacterial activity compared to standard antibiotics, suggesting its potential use as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 5-((tert-Boc)amino)-3-methylisoxazole-4-carboxylic acid and analogous compounds.

Table 1: Comparative Analysis of Isoxazole and Related Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Synthesis Highlights
5-((tert-Boc)amino)-3-methylisoxazole-4-carboxylic acid (CAS 1824335-43-4) Isoxazole Boc-amino (C5), methyl (C3), COOH (C4) ~284.24* Immunomodulatory (TNF-α/IL-6 suppression) Boc protection of amine
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (CAS 91182-60-4) Isoxazole 4-Bromophenyl (C5), methyl (C3), COOH (C4) 282.09 Higher lipophilicity due to bromophenyl Suzuki coupling likely used
5-(tert-Butyl)isoxazole-3-carboxylic acid (CAS 90607-21-9) Isoxazole tert-Butyl (C5), COOH (C3) ~183.21 Lower polarity; potential metabolic stability Direct substitution at C5
5-{[(tert-Boc)amino}-3-methyl-1,2-thiazole-4-carboxylic acid (CAS 1179765-94-6) Thiazole Boc-amino (C5), methyl (C3), COOH (C4) 272.29 Thiazole core alters electronic properties Thiazole cyclization with Boc protection
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (CAS NA) Isoxazole Methylthiophene (C3), COOH (C4) ~223.25 Enhanced π-π interactions via thiophene Ester hydrolysis under basic conditions

*Calculated based on formula C₁₀H₁₄N₂O₅.

Key Comparison Points:

Structural Variations: Positional Isomerism: The tert-Boc-amino group at C5 in the target compound contrasts with C3-carboxylic acid derivatives (e.g., 5-(tert-butyl)isoxazole-3-carboxylic acid), which may alter hydrogen-bonding capacity and target binding .

Synthetic Routes :

  • The target compound’s synthesis relies on Boc protection of an amine , whereas bromophenyl derivatives (e.g., CAS 91182-60-4) likely require cross-coupling reactions . Thiophene-containing analogs (e.g., CAS NA) involve ester hydrolysis under basic conditions .

Biological Activity: Immunomodulation: The target compound’s amides suppress TNF-α and IL-6, with activity dependent on electron-withdrawing substituents . In contrast, bromophenyl derivatives (CAS 91182-60-4) may exhibit steric hindrance, reducing receptor interaction . Bioavailability: The Boc group enhances stability but may require enzymatic cleavage in vivo, distinguishing it from unconjugated carboxylic acids (e.g., CAS 90607-21-9) .

Physicochemical Properties :

  • Solubility : The carboxylic acid group in all compounds confers water solubility, but bulky substituents (e.g., bromophenyl) increase lipophilicity .
  • Purity : HPLC purification (e.g., 84.8–97.7% purity in ) is critical for consistent biological evaluation .

Research Implications

  • Drug Design: The Boc-protected amino group offers a prodrug strategy, enabling targeted release of active amines .
  • SAR Insights : Flat aromatic substituents (e.g., thiophene in ) enhance π-stacking, while electron-deficient groups optimize cytokine suppression .
  • Synthetic Challenges : Thiazole derivatives () require distinct cyclization conditions compared to isoxazoles, impacting scalability .

Biological Activity

5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid (CAS Number: 1824335-43-4) is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H14N2O5C_{10}H_{14}N_{2}O_{5}, with a molecular weight of 242.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amino groups during chemical synthesis.

PropertyValue
CAS Number1824335-43-4
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
DensityNot available
Melting PointNot available

Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of kinase inhibition and immunological responses:

  • Kinase Inhibition : The compound's structure suggests potential interactions with kinase enzymes, which play crucial roles in cellular signaling pathways. Similar isoxazole derivatives have been studied for their ability to inhibit specific kinases, thereby impacting cancer cell proliferation and survival .
  • Immunological Activity : A study on related compounds demonstrated their effects on humoral and cellular immune responses. The immunological activity was assessed using models that included mouse splenocyte proliferation and polyclonal antibody production in human peripheral blood cells .

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on the immunological effects of isoxazole derivatives found that modifications to the substituents significantly influenced their biological activity. The results indicated that certain derivatives could enhance or inhibit immune responses depending on their chemical structure .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have been utilized to predict the biological activity of similar compounds based on their chemical structure. This approach helps in understanding how variations in molecular structure can affect potency and efficacy against specific biological targets .
  • Potential Therapeutic Applications : Given the structural similarities to known kinase inhibitors, there is potential for this compound to be explored as a therapeutic agent in oncology, particularly for tumors with dysregulated kinase activity .

Q & A

Q. What are the key steps in synthesizing 5-((tert-butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid?

The synthesis involves a three-step process:

  • Step 1 : Preparation of ethyl 2-cyano-3-ethoxybut-2-enoate via condensation of triethyl orthoacetate and ethyl cyanoacetate.
  • Step 2 : Cyclization with hydroxylamine to form the isoxazole ring.
  • Step 3 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reaction with Boc-anhydride under basic conditions, followed by hydrolysis to yield the carboxylic acid . Critical parameters : Reaction temperature (60–80°C for cyclization), stoichiometry of Boc-anhydride, and hydrolysis conditions (e.g., NaOH concentration).

Q. How is the Boc group strategically utilized in this compound’s synthesis?

The Boc group protects the amino functionality during synthesis, preventing undesired side reactions (e.g., nucleophilic attack or oxidation). It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting the isoxazole ring or carboxylic acid group .

Q. What analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., isoxazole ring substitution) and Boc-group integrity.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C11H16N2O5\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_5: 256.1056, experimental: 256.1052) .
  • HPLC : Assesses purity (>95% for most synthetic batches) .

Advanced Research Questions

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS)?

The carboxylic acid moiety enables activation (e.g., via EDC/HOBt) for coupling to resin-bound peptides. The Boc-protected amino group allows sequential deprotection and elongation of peptide chains. Recent studies highlight its use in synthesizing unnatural amino acid-containing peptides with enhanced stability .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Optimized cyclization : Use of anhydrous conditions and controlled heating (70°C) minimizes byproducts.
  • Catalytic methods : Employing DMAP (4-dimethylaminopyridine) during Boc protection increases reaction efficiency.
  • Purification : Silica gel chromatography or recrystallization from acetic acid/water mixtures enhances purity (>98%) .

Q. How does this compound serve as a building block for kinase inhibitors?

The isoxazole core mimics ATP-binding motifs in kinases. Functionalization at the 4-carboxylic acid position (e.g., amide coupling with heterocyclic amines) generates potent inhibitors. For example, analogs have shown IC50_{50} values <100 nM against EGFR and VEGFR-2 in preclinical models .

Q. What are the challenges in coupling this compound to bulky pharmacophores?

Steric hindrance from the 3-methyl and Boc groups can reduce coupling efficiency. Solutions include:

  • Using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling reagent.
  • Pre-activation of the carboxylic acid with HATU in DMF .

Q. How does pH affect the stability of the Boc group in aqueous solutions?

The Boc group remains stable at neutral pH (7.0) but undergoes rapid cleavage below pH 3.0 (e.g., in gastric fluid). For in vivo applications, this necessitates pH-sensitive delivery systems (e.g., enteric coatings) .

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